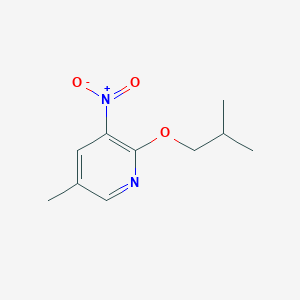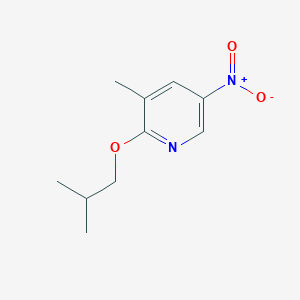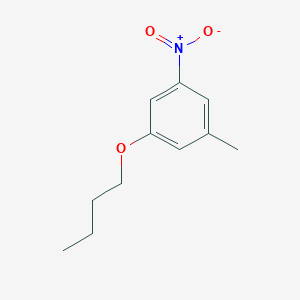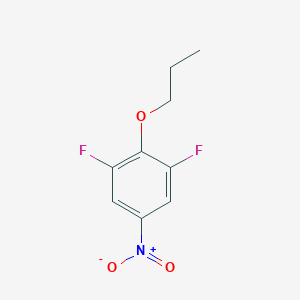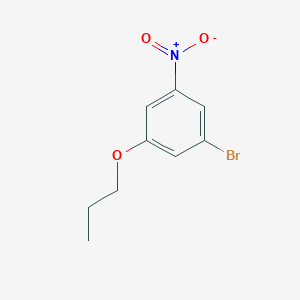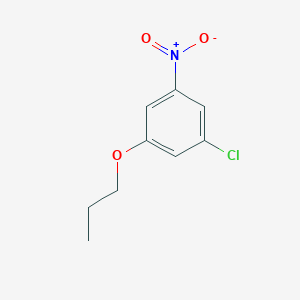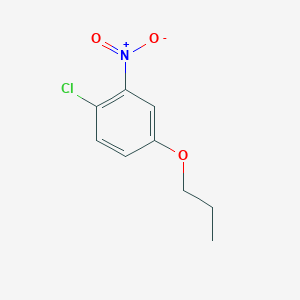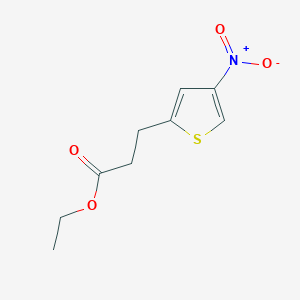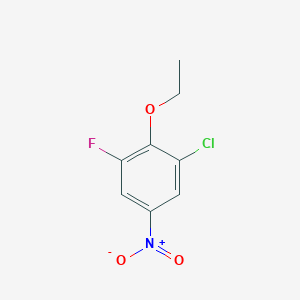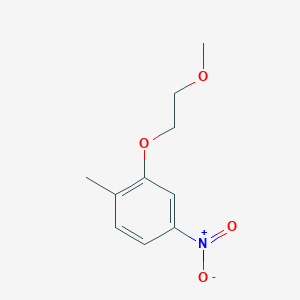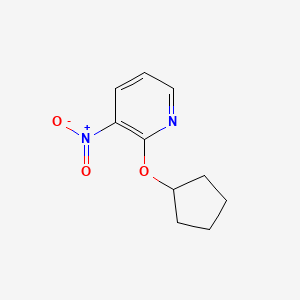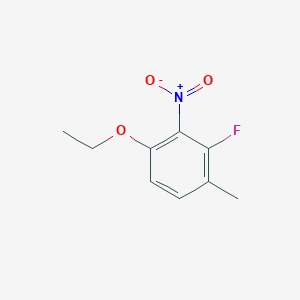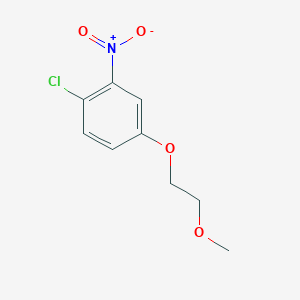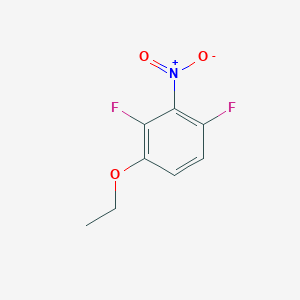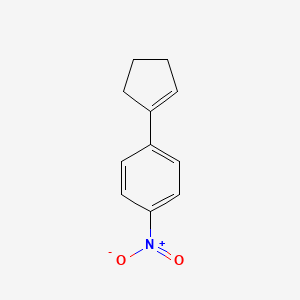
1-(4-Nitrophenyl)cyclopentene
Descripción general
Descripción
1-(4-Nitrophenyl)cyclopentene is an organic compound characterized by a cyclopentene ring substituted with a 4-nitrophenyl group. This compound is notable for its unique structure, which combines the reactivity of the cyclopentene ring with the electron-withdrawing properties of the nitro group. It has applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)cyclopentene can be synthesized through several methods. One common approach involves the reaction of cyclopentene with 4-nitrophenyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the cyclopentene acts as the nucleophile attacking the electrophilic carbon of the 4-nitrophenyl halide.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 4-nitrophenylcyclopentadiene. This method is advantageous due to its scalability and efficiency. The reaction is typically carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitrophenyl)cyclopentene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The cyclopentene ring can participate in electrophilic substitution reactions, where the nitro group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)cyclopentene.
Substitution: Various substituted cyclopentenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)cyclopentene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound due to the presence of the nitro group, which can be converted to various functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)cyclopentene largely depends on the functional group transformations it undergoes. The nitro group can be reduced to an amine, which can then participate in various biochemical pathways. The cyclopentene ring can undergo electrophilic substitution, leading to the formation of bioactive compounds. The molecular targets and pathways involved are specific to the functional groups present in the transformed compound.
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)cyclohexene: Similar structure but with a six-membered ring.
1-(4-Nitrophenyl)cyclopentadiene: Contains a diene system instead of a single double bond.
4-Nitrostyrene: Similar nitro-substituted aromatic ring but with a vinyl group instead of a cyclopentene ring.
Uniqueness: 1-(4-Nitrophenyl)cyclopentene is unique due to the combination of the cyclopentene ring and the nitro group, which imparts distinct reactivity and potential for diverse chemical transformations. The presence of the cyclopentene ring allows for unique substitution patterns and reactivity compared to its analogs.
Propiedades
IUPAC Name |
1-(cyclopenten-1-yl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXYHRLKAWSAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
